N-Oleoyl taurine
Description
stimulates insulin secretion
Properties
IUPAC Name |
2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGRJTUIKPMZEJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196879 | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52514-04-2 | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52514-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oleoyl taurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleoyltaurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OLEOYL TAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of N-Oleoyl Taurine in Metabolic Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Oleoyl taurine (B1682933) (OLT), also known as N-oleoyl taurine (C18:1 NAT), is an endogenous lipid messenger that has emerged as a significant regulator of metabolic homeostasis. As the most abundant N-acyl taurine (NAT) species in human plasma, OLT is gaining attention for its therapeutic potential in metabolic disorders such as obesity and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental methodologies associated with the study of OLT. It details the compound's action through G protein-coupled receptors, its impact on glucose and lipid metabolism, and provides structured protocols for key in-vivo and in-vitro experiments.
Core Mechanism of Action: Signaling Pathways
This compound exerts its metabolic effects primarily by acting as an agonist for specific cell surface and intracellular receptors. The most well-characterized pathway involves the G protein-coupled receptor 119 (GPR119), leading to the secretion of incretin (B1656795) hormones.[1][3] Another potential pathway involves the activation of transient receptor potential (TRP) channels.
GPR119-Mediated GLP-1 Secretion
OLT is a potent agonist for GPR119, a receptor highly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 in L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade culminates in the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.
Potential TRPV1 Activation
N-acyl taurines, including OLT, have been identified as potential activators of the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream signaling events, including neurotransmitter release and modulation of metabolic pathways. While the direct role of the OLT-TRPV1 axis in systemic metabolic regulation requires further elucidation, it represents a plausible mechanism for some of OLT's observed effects.
References
The Emerging Landscape of N-acyl Taurines: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl taurines (NATs) represent a burgeoning class of endogenous lipid signaling molecules with pleiotropic physiological roles, positioning them as compelling targets for therapeutic intervention in metabolic and inflammatory diseases. Initially discovered through untargeted metabolomics in the central nervous system of fatty acid amide hydrolase (FAAH) knockout mice, NATs have since been identified in various peripheral tissues in both rodents and humans.[1] These molecules are structurally characterized by a fatty acyl chain of varying length and saturation linked to a taurine (B1682933) head group via an amide bond. Their biosynthesis and degradation are intricately regulated, and their biological effects are mediated through interactions with specific cellular targets, including G-protein coupled receptors and transient receptor potential (TRP) channels. This technical guide provides an in-depth overview of the discovery, characterization, and biological functions of NATs, with a focus on the experimental methodologies and quantitative data essential for researchers in this field.
Discovery and Biosynthesis of N-acyl Taurines
The discovery of NATs arose from global metabolite profiling studies comparing wild-type and FAAH-deficient mice. These studies revealed a novel class of lipids that were dramatically elevated in the absence of FAAH, the primary enzyme responsible for their degradation.[1] This observation highlighted the existence of a constitutive and highly active pathway for NAT metabolism.
The biosynthesis of NATs is an area of active investigation, with several key enzymes identified. The formation of NATs primarily involves the conjugation of a fatty acyl-CoA to taurine. Two enzymes known to catalyze this reaction in vitro are acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1), located in peroxisomes, and bile acid-CoA:amino acid N-acyltransferase (BAAT).[2][3][4] ACNAT1 efficiently conjugates very long-chain and long-chain fatty acids with taurine, while BAAT, traditionally known for its role in bile acid conjugation, has been identified as the primary hepatic synthase for polyunsaturated fatty acid-containing NATs. In the kidney, NATs can also be formed through a direct reaction between taurine and acetate.
The degradation of NATs is predominantly mediated by the serine hydrolase, fatty acid amide hydrolase (FAAH). FAAH catalyzes the hydrolysis of NATs back to a fatty acid and taurine. The rapid turnover of NATs, with some species increasing over 100-fold within hours of FAAH inhibition, underscores the critical role of this enzyme in regulating NAT signaling.
Characterization of N-acyl Taurines
The characterization of NATs involves a combination of analytical techniques for their identification and quantification, as well as biochemical and physiological assays to elucidate their biological functions.
Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of NATs in biological matrices. The inherent sensitivity and specificity of this technique allow for the accurate measurement of a wide range of NAT species, even at low endogenous concentrations.
Biological Functions and Signaling Pathways
NATs have emerged as important signaling molecules with diverse biological functions, particularly in the regulation of glucose homeostasis and energy balance. They have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent anti-diabetic effects.
The signaling actions of NATs are mediated through their interaction with specific cellular receptors. One of the key receptors identified is the G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 by NATs, such as N-oleoyl taurine (C18:1 NAT), leads to an increase in intracellular cyclic AMP (cAMP) levels, triggering the secretion of insulin and GLP-1.
In addition to GPR119, certain NATs have been shown to activate members of the transient receptor potential (TRP) family of ion channels, including TRPV1 and TRPV4. This interaction suggests a role for NATs in sensory perception and cellular calcium signaling.
Quantitative Data on N-acyl Taurines
The following tables summarize key quantitative data related to the concentration and activity of various N-acyl taurines.
| N-acyl Taurine Species | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Species | Reference |
| This compound (C18:1) | Human Plasma | ~15 | Human | |
| N-palmitoyl taurine (C16:0) | Human Plasma | ~5 | Human | |
| N-arachidonoyl taurine (C20:4) | Mouse Liver (FAAH-/-) | >2000 | Mouse | |
| N-docosahexaenoyl taurine (C22:6) | Mouse Liver (FAAH-/-) | >2000 | Mouse | |
| This compound (C18:1) | Mouse Plasma (FAAH-S268D) | ~100 | Mouse | |
| N-palmitoyl taurine (C16:0) | Mouse Plasma (FAAH-S268D) | ~20 | Mouse |
Table 1: Endogenous Concentrations of N-acyl Taurines. Concentrations vary significantly based on the specific NAT, tissue, and physiological state (e.g., FAAH inhibition).
| N-acyl Taurine Species | Assay | EC50 / Effect | Reference |
| This compound (C18:1) | GPR119 activation (cAMP assay) | ~5 µM | |
| This compound (C18:1) | GLP-1 secretion from intestinal organoids | Significant increase at 10 µM | |
| N-arachidonoyl taurine (C20:4) | TRPV1 activation | Activates TRPV1 |
Table 2: Biological Activity of N-acyl Taurines. EC50 values represent the concentration at which half-maximal response is observed.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of N-acyl taurines.
Quantification of N-acyl Taurines by LC-MS/MS
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., C15:0 NAT).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. Sample Preparation (from Tissue):
-
Homogenize ~50 mg of tissue in 1 mL of ice-cold methanol containing an internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed with the evaporation and reconstitution steps as described for plasma.
3. UPLC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization in negative ion mode (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each NAT and the internal standard.
N-acyl Taurine Synthase Activity Assay
1. Reaction Mixture:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.0) and 50 mM NaCl.
-
In a microcentrifuge tube, combine:
-
50 µg of tissue homogenate protein.
-
10 mM taurine.
-
100 µM of a specific fatty acyl-CoA (e.g., oleoyl-CoA).
-
Reaction buffer to a final volume of 100 µL.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination and Analysis:
-
Stop the reaction by adding 400 µL of ice-cold methanol containing an internal standard.
-
Process the sample as described for LC-MS/MS analysis to quantify the newly synthesized NAT.
GPR119 Activation Assay (cAMP Measurement)
1. Cell Culture:
-
Use a cell line stably expressing GPR119 (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well plate and grow to confluency.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add the test NAT compound at various concentrations to the wells. Include a known GPR119 agonist as a positive control and vehicle as a negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
3. Data Analysis:
-
Plot the cAMP concentration against the log of the NAT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: Biosynthesis and degradation pathway of N-acyl taurines.
References
- 1. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
N-Oleoyl Taurine: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl taurine (B1682933) (NOT), an endogenous N-acyl taurine, has emerged as a bioactive lipid with a range of pharmacological properties. Structurally, it is a conjugate of oleic acid and taurine. This technical guide provides an in-depth overview of the current understanding of NOT's pharmacological profile, including its mechanisms of action, physiological effects, and potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways to support further research and drug development efforts in this area.
Introduction
N-acyl taurines (NATs) are a class of endogenous lipid messengers that are structurally related to the well-studied N-acylethanolamines, which include the endocannabinoid anandamide.[1] NOT is one of the more abundant NATs found in mammalian tissues and has been the subject of increasing scientific interest due to its diverse biological activities.[2] This document serves as a technical resource, summarizing the key pharmacological properties of NOT, with a particular emphasis on its role in metabolic regulation and cell signaling.
Pharmacodynamics: Mechanism of Action
The pharmacological effects of N-Oleoyl taurine are primarily mediated through its interaction with specific cellular targets, most notably transient receptor potential (TRP) channels.
Activation of Transient Receptor Potential (TRP) Channels
This compound has been identified as an activator of specific TRP channels, which are non-selective cation channels involved in a variety of sensory and physiological processes.
-
TRPV4 (Transient Receptor Potential Vanilloid 4): this compound is also reported to activate the TRPV4 channel.[3] TRPV4 is involved in various physiological processes, including osmosensation and mechanosensation.
G Protein-Coupled Receptor 119 (GPR119)
Initial hypotheses suggested that N-acyl amides might act as agonists for GPR119, a receptor involved in glucose homeostasis and GLP-1 secretion.[2] However, experimental evidence indicates that this compound is inactive as a GPR119 agonist.[6] This finding is crucial for distinguishing its mechanism of action from other oleic acid-derived lipids like oleoylethanolamide (OEA).
Pharmacological Effects
The interaction of this compound with its molecular targets translates into several significant pharmacological effects.
Regulation of Glucose Homeostasis and Insulin (B600854) Secretion
A primary and well-documented effect of NOT is its role in glucose metabolism.
-
Stimulation of Insulin Secretion: By activating TRPV1 channels on pancreatic β-cells, NOT induces an increase in intracellular calcium, leading to enhanced glucose-stimulated insulin secretion.[4]
-
Improvement of Glucose Tolerance: In animal models, administration of NOT has been shown to improve glucose tolerance.[2] This effect is likely a consequence of its insulinotropic action.
Anti-Proliferative Effects
This compound has demonstrated anti-proliferative activity in cancer cell lines.
-
Prostate Cancer Cells (PC-3): Treatment with NOT significantly reduces the proliferation of PC-3 human prostate adenocarcinoma cells, with effects observed at concentrations as low as 1 µM.[1][7]
-
Breast Cancer Cells (MCF-7): NOT also inhibits the proliferation of MCF-7 human breast adenocarcinoma cells.[8]
Metabolism and Pharmacokinetics
Biosynthesis and Degradation
This compound is an endogenous molecule, and its levels are regulated by specific enzymatic pathways.
-
Biosynthesis: The synthesis of N-acyl taurines is thought to be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).
-
Degradation: The primary enzyme responsible for the degradation of NOT is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH hydrolyzes the amide bond, releasing oleic acid and taurine. Inhibition of FAAH leads to a significant elevation of endogenous NOT levels.
Pharmacokinetic Data
Specific pharmacokinetic parameters for this compound are not extensively documented. However, data on the parent compound, taurine, and a related derivative, N-Methyltaurine, provide some context.
| Parameter | Taurine (Oral, 10-997 mg/kg in rats) | N-Methyltaurine (Oral, in mice) |
| Bioavailability | Not specified, but absorption is not saturable | 96.1% |
| Tmax | Increases with dose | Not specified |
Table 1: Pharmacokinetic parameters of taurine and N-Methyltaurine.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological effects of this compound and related compounds.
| Compound | Target/Assay | Cell Line | Parameter | Value | Reference |
| This compound | Proliferation | PC-3 | Effective Concentration | ≥ 1 µM | [1][7] |
| N-Arachidonoyl Taurine | TRPV1 Activation | Not specified | EC50 | 28 µM | [5] |
| N-Arachidonoyl Taurine | TRPV4 Activation | Not specified | EC50 | 21 µM | [5] |
| GSK1016790A (Synthetic TRPV4 Agonist) | TRPV4 Activation | HEK cells expressing human TRPV4 | EC50 | 2.1 nM | [11] |
| Oleoylethanolamide (OEA) | GPR119 Activation | HEK293 cells expressing human GPR119 | EC50 | 4.4 µM | [6] |
| This compound | GPR119 Activation | HEK293 cells expressing human GPR119 | Activity | Inactive | [6] |
Table 2: In Vitro Activity of this compound and Related Compounds.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the pharmacological properties of this compound.
Cell Viability and Proliferation Assay (Resazurin-based)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cell lines.[1][7]
-
Cell Seeding: Plate PC-3 or MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 40 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).
-
Resazurin (B115843) Addition: Add a resazurin-based solution to each well and incubate for a specified time (typically 1-4 hours) to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Calcium Imaging Assay
This protocol is a general procedure for measuring changes in intracellular calcium concentration following the application of this compound, relevant to its action on TRPV1.[4]
-
Cell Culture: Culture cells (e.g., HEK293 cells transiently expressing TRPV1, or pancreatic β-cell lines like HIT-T15 or INS-1) on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Fluorescence Recording: Continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline to determine the change in intracellular calcium concentration.
In Vitro GLP-1 Secretion Assay
This protocol is a general method to assess the effect of this compound on GLP-1 secretion from enteroendocrine L-cells (e.g., STC-1 cell line).[12]
-
Cell Seeding: Seed STC-1 cells in multi-well plates and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer with low glucose concentration.
-
Stimulation: Incubate the cells with this compound at various concentrations in the presence of a stimulatory concentration of glucose.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Normalization: Normalize the GLP-1 secretion to the total protein content of the cells in each well.
FAAH Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of FAAH, the enzyme that degrades this compound.[13][14]
-
Enzyme and Substrate Preparation: Prepare recombinant FAAH enzyme and a fluorogenic FAAH substrate.
-
Inhibitor/Compound Incubation: In a microplate, incubate the FAAH enzyme with this compound (as a potential substrate or inhibitor) or a known FAAH inhibitor (positive control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the FAAH activity.
-
Data Analysis: Calculate the rate of reaction and determine the inhibitory or substrate activity of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Signaling pathways of this compound.
Caption: Workflow for assessing anti-proliferative effects.
Caption: Biosynthesis and degradation of this compound.
Conclusion and Future Directions
This compound is a multifaceted endogenous lipid with significant pharmacological activities, particularly in the regulation of glucose homeostasis and cell proliferation. Its mechanism of action through the activation of TRPV1 channels distinguishes it from other related lipid mediators. The available data, summarized in this technical guide, provide a solid foundation for its further investigation as a potential therapeutic agent.
Future research should focus on several key areas:
-
Elucidation of Pharmacokinetics: Detailed pharmacokinetic studies of this compound are essential to understand its absorption, distribution, metabolism, and excretion, which will be critical for any potential clinical development.
-
In Vivo Efficacy Studies: Further in vivo studies are needed to confirm and expand upon the observed effects on glucose metabolism and cancer cell proliferation in relevant animal models of disease.
-
Target Validation and Selectivity: A more comprehensive profiling of NOT against a wider range of receptors and ion channels will help to better define its target selectivity and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of NOT analogs could lead to the development of more potent and selective modulators of its targets for therapeutic purposes.
References
- 1. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acyl taurines are anti-proliferative in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral and intravenous pharmacokinetics of taurine in sprague-dawley rats: the influence of dose and the possible involvement of the proton-coupled amino acid transporter, PAT1, in oral taurine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. abcam.cn [abcam.cn]
N-Oleoyl Taurine and its Effects on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Oleoyl taurine (B1682933) (C18:1 NAT), an endogenous N-acyl taurine, is emerging as a significant lipid messenger with potent effects on glucose homeostasis. This document provides a comprehensive technical overview of the current understanding of N-Oleoyl taurine's role in glucose metabolism, consolidating key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence presented highlights this compound's potential as a therapeutic target for metabolic disorders such as type 2 diabetes.
Introduction
N-acyl taurines (NATs) are a class of bioactive lipids formed by the conjugation of a fatty acid to taurine. Among these, this compound is one of the most abundant species found in human plasma.[1] Historically, the precise physiological functions of NATs were difficult to elucidate due to their concurrent regulation with N-acylethanolamines (NAEs) by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] However, recent advancements, including the development of engineered mouse models with selective NAT metabolism disruption, have enabled a more precise investigation into the specific roles of NATs.[1] This guide focuses on the effects of this compound on glucose metabolism, detailing its mechanisms of action and presenting the supporting experimental evidence.
Mechanism of Action: GPR119 Agonism and Incretin (B1656795) Hormone Secretion
The primary mechanism through which this compound exerts its beneficial effects on glucose metabolism is by acting as an agonist for the G protein-coupled receptor 119 (GPR119).[1][3] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.
Activation of GPR119 in enteroendocrine L-cells by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3] GLP-1 is a critical incretin hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying. The stimulation of GLP-1 secretion is a key contributor to the improved glucose tolerance observed following this compound administration.[1][4]
While some studies suggest a potential direct effect on pancreatic beta-cells to modulate insulin and glucagon secretion, the predominant effect on insulin release appears to be indirect, mediated by the increase in circulating GLP-1.[3][4][5] In addition to GLP-1, this compound has also been shown to stimulate glucagon secretion, an effect that is also GPR119-dependent.[1][2]
Some evidence also points to the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in this compound-induced insulin secretion, particularly at higher concentrations.[4][5][6]
Signaling Pathway of this compound in an Enteroendocrine L-Cell
Caption: Signaling pathway of this compound in an enteroendocrine L-cell.
Quantitative Data on the Effects of this compound on Glucose Metabolism
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various parameters of glucose metabolism.
Table 1: Effects of Chronic Elevation of Endogenous N-Acyl Taurines (NATs) in FAAH-S268D Mice
| Parameter | Genotype | Condition | Result | Citation |
| Insulin Tolerance | FAAH-S268D vs. FAAH-WT | Chow-fed | Lower blood glucose following insulin injection | [1] |
| Glucagon Secretion | FAAH-S268D vs. FAAH-WT | 30 min post-insulin injection | 1.8-fold increase in glucagon secretion | [1] |
| Oral Glucose Tolerance | FAAH-S268D vs. FAAH-WT | Chow-fed | No significant difference in glucose tolerance | [1] |
| Plasma Insulin | FAAH-S268D vs. FAAH-WT | Post-oral glucose challenge | Substantially lower than FAAH-WT mice | [1] |
Table 2: Effects of Acute Administration of this compound (C18:1 NAT) in Mice
| Parameter | Treatment | Dosage | Time Point | Result | Citation |
| Glucose Tolerance | C18:1 NAT vs. Vehicle | 10 mg/kg (i.v.) | Following acute administration | Improved glucose tolerance | [1][4] |
| GLP-1 Secretion | C18:1 NAT vs. Vehicle | 10 mg/kg (i.v.) | Following acute administration | Increased GLP-1 secretion | [1][4] |
| Food Intake | C18:1 NAT vs. Vehicle | Not specified | Not specified | Decreased food intake | [1][2] |
| Insulin Secretion | This compound | Not specified | Not specified | Significant increase from pancreatic β-cell lines | [5] |
Experimental Protocols
This section details the methodologies employed in the key studies that form the basis of our understanding of this compound's effects on glucose metabolism.
Animal Models
-
FAAH-S268D Engineered Mouse Model: To isolate the effects of NATs from NAEs, an engineered mouse model was developed with a single amino acid substitution (S268D) in the FAAH enzyme.[1][2] This substitution selectively disrupts the hydrolytic activity of FAAH towards NATs, leading to their accumulation, while leaving NAE hydrolysis unaffected.[1][2] Wild-type littermates (FAAH-WT) served as controls.[1] Mice were housed in a specific pathogen-free environment with a 12-hour light/dark cycle and had free access to food and water unless otherwise specified.[4]
This compound Administration
-
Preparation: For exogenous administration, this compound (C18:1 NAT) was solubilized in phosphate-buffered saline (PBS).[4]
-
Dosage and Route: A single dose of 10 mg/kg body weight was administered via intravenous (i.v.) injection.[4]
Metabolic Testing
-
Insulin Tolerance Test (ITT): Chow-fed FAAH-S268D and FAAH-WT mice were subjected to an ITT to assess insulin sensitivity. This involved the intraperitoneal injection of a low dose of insulin followed by the measurement of blood glucose levels at various time points.[1]
-
Oral Glucose Tolerance Test (OGTT): To evaluate glucose disposal, mice were administered an oral gavage of glucose after a period of fasting. Blood glucose levels were then monitored at specific intervals.[1]
-
Hormone Secretion Assays:
In Vitro Experiments
-
Cell Lines: Pancreatic β-cell lines, such as HIT-T15 and INS-1, were used to investigate the direct effects of this compound on insulin secretion.[5]
-
Insulin Release Assay: Cells were treated with this compound, and the amount of insulin secreted into the culture medium was quantified.[5]
-
Calcium Flux Measurement: Intracellular calcium oscillations in response to this compound treatment were measured to understand the signaling mechanisms involved in insulin secretion.[5]
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
This compound has demonstrated significant potential in the regulation of glucose metabolism. Its action as a GPR119 agonist, leading to enhanced GLP-1 secretion and improved glucose tolerance, positions it as a compelling molecule of interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The selective elevation of this compound through FAAH inhibition or direct supplementation could offer a promising strategy for improving glycemic control.
Future research should focus on translating these preclinical findings to human subjects, determining optimal dosages, and further elucidating the long-term safety and efficacy of this compound. Additionally, exploring the interplay between this compound and other metabolic pathways may reveal further therapeutic applications.
References
- 1. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Oleoyl Taurine (B1682933) as an Endogenous Metabolite in Human Serum
Introduction
N-Oleoyl taurine (C18:1 NAT) is an endogenous fatty acid amide, formed from the conjugation of oleic acid and taurine.[1] It belongs to a class of bioactive lipids known as N-acyl taurines (NATs), which are increasingly recognized for their roles as signaling molecules in various physiological processes. Structurally, NATs are related to other well-known lipid signaling families, such as the N-acylethanolamines, which include the endocannabinoid anandamide. In human serum and plasma, this compound is the most abundant NAT species, positioning it as a key molecule of interest for understanding metabolic regulation and its potential as a therapeutic target.[2][3][4] This technical guide provides a comprehensive overview of the core biology of this compound, detailing its metabolism, signaling pathways, quantitative data, and the experimental protocols required for its study.
Biosynthesis and Degradation
The endogenous levels of this compound are tightly regulated by the coordinated action of synthesizing and degrading enzymes.
2.1 Biosynthesis this compound is synthesized via the direct condensation of an activated oleic acid (Oleoyl-CoA) with taurine. In the liver, a key site for this process, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a hepatic NAT synthase.[5] Both human and murine livers exhibit NAT synthase activity, with a notable capacity for producing NATs from various fatty acyl-CoAs.
2.2 Degradation The primary route of this compound degradation is through enzymatic hydrolysis, which breaks the amide bond to release oleic acid and taurine. This reaction is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). The role of FAAH in regulating NAT levels is confirmed by studies showing that genetic or pharmacological inhibition of FAAH leads to significant elevations of this compound and other NATs in tissues.
Biological Functions and Signaling Pathways
This compound exerts its biological effects by interacting with specific cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. Its functions are primarily linked to metabolic regulation and cellular growth.
3.1 Metabolic Regulation A primary role of this compound is in the regulation of glucose homeostasis. It has been shown to improve glucose tolerance and increase insulin (B600854) sensitivity. These effects are largely mediated through its action as an agonist for the G protein-coupled receptor GPR119, which is expressed in pancreatic islets and intestinal L-cells. Activation of GPR119 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucagon. Additionally, this compound has been reported to stimulate insulin secretion directly, an effect potentially mediated by the activation of TRPV1 channels on pancreatic β-cells. Studies in mice have also demonstrated that administration of C18:1 NAT can decrease food intake.
3.2 Ion Channel Activation this compound is known to activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1 and TRPV4. These non-selective calcium channels are involved in a wide range of sensory processes. Activation of these channels by this compound may contribute to its diverse biological activities, including its effects on insulin secretion and pain perception.
3.3 Anti-proliferative and Apoptotic Effects In the context of cancer research, this compound has demonstrated anti-neoplastic properties. It has been shown to induce apoptosis and inhibit the proliferation of human prostate (PC-3) and breast (MCF-7) adenocarcinoma cell lines. These findings suggest a potential role for this compound in regulating cell growth and survival.
Quantitative Data
This compound is the most abundant N-acyl taurine species found in human plasma. While absolute concentrations can vary between individuals and with physiological state, its predominance highlights its significance. The table below summarizes quantitative information for this compound and related NATs.
| N-Acyl Taurine Species | Common Abbreviation | Matrix / Tissue | Concentration / Abundance | Reference |
| This compound | C18:1 NAT | Human Plasma | Most abundant circulating NAT | **** |
| N-docosanoyl taurine | C22:0 NAT | Mouse Liver | 25-50 pmol/g | |
| N-nervonoyl taurine | C24:1 NAT | Mouse Liver | 25-50 pmol/g | |
| Taurine (precursor) | - | Human Plasma | 37.6 ± 5.1 µmol/L |
Experimental Protocols
The accurate quantification of this compound in human serum or plasma requires a robust analytical methodology, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1 Objective To quantify the concentration of endogenous this compound in human serum/plasma samples.
5.2 Sample Collection and Preparation
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma from blood cells.
-
Storage: Aliquot the plasma into clean tubes and store immediately at -80°C until analysis to prevent degradation.
-
Lipid Extraction & Deproteinization:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing a suitable internal standard (e.g., d4-N-arachidonoyl taurine). The internal standard is critical for correcting for matrix effects and variations in extraction efficiency.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
5.3 UPLC-MS/MS Analysis
-
Instrumentation: A an ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of organic phase (Mobile Phase B) to elute this compound and separate it from other matrix components.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for taurine-containing compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The following mass transitions should be monitored for quantification and confirmation:
-
Analyte: this compound ([M-H]⁻)
-
Precursor Ion (Q1): m/z 388.3
-
Product Ion (Q3) for Quantification: m/z 80.0 (SO₃⁻ fragment)
-
Product Ion (Q3) for Confirmation: m/z 107.0 (taurine fragment)
-
-
Internal Standard: (e.g., d4-N-arachidonoyl taurine) - monitor appropriate pre-defined transitions.
-
-
5.4 Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations (e.g., 1-300 ng/mL) with a fixed amount of internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from this curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Conclusion
This compound is a significant endogenous metabolite in human serum with multifaceted roles in metabolic signaling and cellular regulation. As the most abundant N-acyl taurine in circulation, it represents a focal point for research into the broader physiological functions of this lipid class. Its ability to modulate glucose homeostasis through the GPR119 pathway makes it an attractive molecule for drug development professionals exploring novel therapeutics for metabolic disorders. The analytical methods detailed herein provide a robust framework for the accurate quantification of this compound, empowering researchers to further investigate its role in health and disease. Future studies will likely continue to unravel the complex biology of this compound, potentially revealing new therapeutic applications.
References
- 1. This compound | C20H39NO4S | CID 6437033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Research Applications of N-Oleoyl Taurine
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acyl taurines (NATs) are a class of endogenous lipid messengers, and N-Oleoyl taurine (B1682933) (C18:1 NAT) is notable as the most abundant NAT species found in human plasma.[1] Structurally, it is a fatty acid-taurine conjugate derived from oleic acid.[2] This molecule has garnered significant interest in the scientific community for its diverse biological activities. Research has shown that N-Oleoyl taurine acts as an agonist for the G protein-coupled receptor GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose tolerance.[1][3] Its roles extend to inducing apoptosis in cancer cells, regulating skin wound healing, and activating transient receptor potential (TRP) ion channels.[2] These multifaceted functions make this compound a compelling target for research in metabolic diseases, oncology, and dermatology.
This document provides detailed protocols for the chemical synthesis of this compound for research use, methods for its quantitative analysis in biological samples, and a sample protocol for in vitro cell-based assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |
| Molecular Formula | C₂₀H₃₉NO₄S | |
| Molecular Weight | 389.6 g/mol | |
| CAS Number | 52514-04-2 | |
| Appearance | Solution (e.g., 5 mg/ml in DMSO) | |
| Precursor m/z (MS) | 390.2673 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a common method for synthesizing this compound by reacting oleoyl (B10858665) chloride with taurine under alkaline conditions. This procedure is adapted from established methods for preparing N-acyl taurines.
Materials:
-
Taurine
-
Oleoyl chloride (9Z-octadecenoyl chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol)
-
Round bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation of Taurine Solution: In a round bottom flask, dissolve taurine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C. The molar excess of NaOH ensures the taurine is deprotonated and the reaction remains alkaline.
-
Addition of Oleoyl Chloride: Dissolve oleoyl chloride in an appropriate organic solvent like dichloromethane. Add this solution dropwise to the stirring taurine solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained in the alkaline range (pH 9-11) by adding more NaOH solution if necessary.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up and Acidification: Transfer the reaction mixture to a separatory funnel. The organic layer can be removed. The aqueous layer, containing the sodium salt of this compound, is then cooled in an ice bath and acidified to a pH of ~2 using dilute HCl. This will precipitate the this compound product.
-
Extraction: Extract the precipitated product from the aqueous phase using a suitable organic solvent such as ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified using silica gel column chromatography. A solvent gradient (e.g., from dichloromethane to a mixture of dichloromethane and methanol) is typically used to elute the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The precursor ion [M+H]⁺ should have an m/z of approximately 390.2673.
Protocol 2: Quantitative Analysis by UPLC-MS/MS
This protocol provides a validated method for the quantification of this compound in biological samples, adapted from a published procedure.
Materials:
-
Biological sample (e.g., liver tissue, intestinal tissue)
-
Internal Standard (IS), e.g., d₄-C20:4 NAT
-
Methanol (MeOH), HPLC grade
-
Formic acid, HPLC grade
-
UPLC system with a C18 column (e.g., BEH C18)
-
Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Tissue):
-
Homogenize the tissue sample in a suitable solvent (e.g., methanol) containing the internal standard.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
UPLC Conditions:
-
Column: BEH C18 or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 1-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for confirmation. For this compound (C18:1 NAT), diagnostic transitions can be based on product ions at m/z 80 and m/z 107.
-
Precursor Ion: m/z 390.3.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations (e.g., 1-300 ng/mL) with a fixed amount of internal standard.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
| Parameter | Value | Reference |
| Linearity Range | 1 - 300 ng/mL | |
| Correlation Coeff. (R²) | ≥ 0.9996 | |
| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL | |
| Limit of Quantification (LOQ) | 1 ng/mL |
Protocol 3: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cancer cell line, such as the human breast adenocarcinoma cell line MCF-7.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight in a cell culture incubator (37 °C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations (e.g., 10, 20, 40 µM). Also prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to observe the dose-dependent and time-dependent effects of this compound on cell proliferation.
| Cell Line | Treatment Concentrations | Effect Observed | Reference |
| MCF-7 (Breast Cancer) | 10, 20, 40 µM | Reduced cell proliferation | |
| PC-3 (Prostate Cancer) | 10, 20, 40 µM | Reduced cell proliferation |
Signaling Pathways and Mechanism of Action
This compound is an endogenous signaling molecule that primarily exerts its effects through the G protein-coupled receptor GPR119. This receptor is highly expressed in pancreatic beta cells and intestinal L-cells.
Activation of GPR119 by this compound leads to the stimulation of the Gs alpha subunit of the associated G protein. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets involved in exocytosis, ultimately leading to the secretion of hormones like GLP-1. This pathway is a key mechanism by which this compound helps regulate glucose homeostasis. Additionally, some N-acyl taurines have been shown to activate TRP ion channels, suggesting other potential signaling mechanisms.
Conclusion
This compound is a bioactive lipid with significant potential as a research tool and therapeutic lead. The protocols provided herein for its synthesis, quantification, and in vitro application offer a framework for researchers to explore its physiological roles further. The involvement of this compound in critical signaling pathways, such as GPR119-mediated glucose regulation, underscores its importance in metabolic health and disease.
References
Experimental Use of N-Oleoyl Taurine as a GPR119 Agonist: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl taurine (B1682933) (C18:1 NAT) is an endogenous N-acyl taurine that has been identified as an agonist for the G protein-coupled receptor 119 (GPR119)[1]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes and other metabolic disorders[2][3]. Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][3]. This elevation in cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[1][2]. These dual actions of GPR119 activation contribute to improved glucose homeostasis.
Initial studies reported N-oleoyl taurine as inactive at GPR119[4][5]; however, more recent and comprehensive studies have demonstrated its role as a GPR119 agonist, supported by in vitro and in vivo data, including studies utilizing GPR119 knockout mice[1]. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound as a GPR119 agonist.
Data Presentation
The following tables summarize the quantitative data for this compound and a common synthetic GPR119 agonist, AR231453, which can be used as a positive control in experimental setups.
Table 1: In Vitro Efficacy of this compound at GPR119
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells stably expressing mouse GPR119 | EC50 | 6.2 µM | [1] |
| Glucagon Secretion | Isolated human pancreatic islets | Effect | +23% | [1] |
| Insulin Secretion | Isolated human pancreatic islets | Effect | No change | [1] |
Table 2: In Vitro Efficacy of Synthetic GPR119 Agonist AR231453 (Positive Control)
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 cells expressing human GPR119 | EC50 | 4.7 - 9 nM | [3][6] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [6] |
Signaling and Experimental Workflow Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon this compound binding.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for measuring intracellular cAMP accumulation.
Experimental Workflow for In Vitro GLP-1 Secretion Assay
Caption: Workflow for measuring in vitro GLP-1 secretion.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the dose-dependent increase in intracellular cAMP in response to GPR119 activation by this compound in a cell line stably expressing the receptor.
Materials:
-
HEK293 or CHO cells stably expressing GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., DMEM or HBSS) containing a phosphodiesterase (PDE) inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
This compound (stock solution in DMSO)
-
AR231453 (positive control, stock solution in DMSO)
-
Forskolin (positive control for adenylyl cyclase activation, stock solution in DMSO)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
White, opaque 384-well microplates
Protocol:
-
Cell Culture: Culture GPR119-expressing cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in the assay buffer. Seed the cells into a 384-well plate at a density of approximately 10,000-20,000 cells per well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 µM to 100 µM. Also, prepare solutions of a positive control (e.g., 1 µM AR231453 or 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions, typically ≤0.5%).
-
Compound Addition: Add the diluted compounds, positive controls, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
In Vitro GLP-1 Secretion Assay
This protocol measures the ability of this compound to stimulate GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.
Materials:
-
GLUTag cells
-
Cell culture medium (DMEM with 10% FBS)
-
HEPES buffer or similar secretion buffer
-
This compound (stock solution in DMSO)
-
Positive control (e.g., 10 µM Forskolin and 100 µM IBMX)[7][8]
-
DMSO (vehicle control)
-
96-well cell culture plates
-
GLP-1 ELISA kit
-
PMSF (protease inhibitor)
Protocol:
-
Cell Culture: Culture GLUTag cells in DMEM with 10% FBS. Passage cells every 3-4 days when they reach 60-80% confluence[7].
-
Cell Seeding: Seed GLUTag cells into a 96-well plate and grow to ~80% confluency.
-
Cell Washing: On the day of the assay, aspirate the culture medium and gently wash the cells twice with secretion buffer.
-
Starvation/Pre-incubation: Add secretion buffer to each well and incubate for 30 minutes at 37°C[9].
-
Compound Preparation: Prepare solutions of this compound (e.g., 10 µM) and controls in secretion buffer.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C[8].
-
Supernatant Collection: After incubation, collect the supernatants from each well. Add a protease inhibitor like PMSF to the collected supernatant to prevent GLP-1 degradation[9].
-
GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the GLP-1 secretion to the protein content of the cells in each well or express as a fold-change over the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is to assess the effect of this compound on glucose tolerance in mice, which is expected to be improved through GPR119-mediated GLP-1 and insulin secretion.
Materials:
-
C57BL/6J mice (and GPR119 knockout mice on the same background for specificity testing)
-
This compound
-
Vehicle (e.g., saline or appropriate formulation)
-
Glucose solution (e.g., 20% w/v in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Protocol:
-
Animal Acclimatization: Acclimatize mice to handling and the experimental procedures.
-
Fasting: Fast the mice for 4-6 hours before the OGTT begins, with free access to water[10][11].
-
Baseline Blood Glucose: Take a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose level.
-
Compound Administration: Administer this compound (e.g., by oral gavage) at the desired dose. Administer vehicle to the control group.
-
Waiting Period: Wait for a specified period (e.g., 30 minutes) to allow for compound absorption.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage[12].
-
Blood Glucose Monitoring: Collect blood from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels[12][13].
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. In GPR119-WT mice treated with this compound, an improvement in glucose tolerance is expected, an effect that should be absent in GPR119-KO mice[1].
References
- 1. pnas.org [pnas.org]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Murine GLUTag Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for N-Oleoyl Taurine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl taurine (B1682933) is an endogenous N-acyl taurine, a class of lipid signaling molecules structurally related to endocannabinoids.[1] It is formed from the conjugation of oleic acid and taurine.[1] Emerging research has highlighted its significant roles in various physiological processes, making it a molecule of interest for drug development and biomedical research. N-Oleoyl taurine has been shown to be involved in the regulation of glucose homeostasis, exhibiting anti-diabetic properties through its action on G protein-coupled receptor 119 (GPR119).[2][3] Additionally, it has been identified as an activator of transient receptor potential (TRP) channels, such as TRPV1, and possesses anti-proliferative effects in cancer cell lines.[4][5]
This document provides detailed application notes and protocols for the dissolution and handling of this compound in a laboratory setting to ensure consistent and reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is an amphipathic molecule with a lipophilic oleoyl (B10858665) chain and a hydrophilic taurine head group. This structure dictates its solubility in various solvents.
Table 1: Solubility of this compound and Related N-Acyl Taurines
| Compound | Solvent | Solubility | Reference |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [4] |
| N-Arachidonoyl taurine | Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [6] |
| N-Arachidonoyl taurine | Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| N-Arachidonoyl taurine | Phosphate-buffered saline (PBS, pH 7.2) | ~1.5 mg/mL | [6] |
| N-Nervonoyl Taurine | Dimethylformamide (DMF) | 5 mg/mL | [7] |
| N-Nervonoyl Taurine | Dimethyl sulfoxide (DMSO) | 10 mg/mL | [7] |
| N-Nervonoyl Taurine | Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/mL | [7] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Solid Form: When received as a solid, it is recommended to store the compound at -20°C.[4] Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation, which can lead to degradation.
-
Solutions:
-
Stock Solutions: Prepare stock solutions in an organic solvent such as DMSO.[4] We recommend storing stock solutions in tightly sealed vials at -20°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[6] To prepare aqueous solutions, the stock solution in organic solvent should be further diluted in the aqueous buffer of choice. It is strongly recommended to use aqueous solutions on the same day they are prepared and not to store them for more than one day.[6][8]
-
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a general procedure for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS), pH 7.2 or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
The molecular weight of this compound is 389.6 g/mol .[1]
-
To prepare a 10 mM stock solution, weigh out 3.896 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Preparation of Working Solutions for Cell Culture:
-
For cell-based assays, further dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Important: To avoid precipitation and ensure homogeneity, add the stock solution to the medium dropwise while gently vortexing or swirling the tube.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Preparation of Aqueous Solutions for other assays:
General Protocol for In Vitro Cell Treatment
This protocol outlines a general workflow for treating adherent cells in culture with this compound.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 4.1)
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Treatment Media: Prepare the this compound working solutions at 2x the final desired concentrations in complete cell culture medium. Also, prepare a 2x vehicle control.
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add an equal volume of the 2x this compound working solution or the 2x vehicle control to the wells. This will result in a 1x final concentration. For example, to a well containing 100 µL of medium, add 100 µL of 2x working solution.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.[5]
-
Downstream Analysis: Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, resazurin), gene expression analysis, or protein analysis.
Signaling Pathways and Experimental Workflows
This compound has been shown to act on several signaling pathways. Below are diagrams illustrating its role in the GPR119 and TRPV1 pathways, along with a typical experimental workflow.
Caption: GPR119 Signaling Pathway of this compound.
Caption: TRPV1 Signaling Pathway of this compound.
Caption: Experimental workflow for this compound cell treatment.
Quantitative Data from Literature
The following table summarizes some of the concentrations of this compound used in published studies.
Table 2: Exemplary Concentrations of this compound in In Vitro Assays
| Cell Line | Assay | Concentrations | Outcome | Reference |
| MCF-7 (human breast adenocarcinoma) | Cell Proliferation (Resazurin-based) | 10, 20, 40 µM | Reduced cell proliferation | [5] |
| PC-3 (human prostate adenocarcinoma) | Cell Proliferation | 10, 20, 40 µM | Reduced cell proliferation | [5] |
Conclusion
This compound is a promising bioactive lipid with diverse physiological roles. Accurate and reproducible research requires careful attention to its dissolution, handling, and storage. By following the protocols and guidelines outlined in these application notes, researchers can ensure the integrity of the compound and obtain reliable data in their investigations of its biological functions and therapeutic potential.
References
- 1. This compound | C20H39NO4S | CID 6437033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Overcoming solubility issues of N-Oleoyl taurine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Oleoyl taurine (B1682933) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is N-Oleoyl taurine and why is its solubility in aqueous buffers a concern?
A1: this compound is an endogenous lipid messenger involved in various physiological processes, including glucose homeostasis and pain signaling.[1][2] Its structure, consisting of a long oleoyl (B10858665) fatty acid chain attached to a taurine head group, gives it amphipathic properties. This dual nature leads to low solubility in aqueous buffers, which can present challenges for researchers conducting in vitro and in vivo experiments that require consistent and accurate concentrations.
Q2: What is the approximate solubility of this compound in standard aqueous buffers?
A2: While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar N-acyl taurines can provide a reasonable estimate. For instance, N-Nervonoyl Taurine has a solubility of approximately 1 mg/mL in PBS (pH 7.2), and N-Arachidonoyl Taurine is sparingly soluble in aqueous buffers with a solubility of about 1.5 mg/mL in PBS (pH 7.2).[3] It is recommended to empirically determine the solubility for your specific experimental conditions.
Q3: My this compound is not dissolving in my aqueous buffer. What are the common reasons for this?
A3: Several factors can contribute to the poor solubility of this compound:
-
Low intrinsic water solubility: The long hydrocarbon tail of the oleoyl group is hydrophobic, leading to poor interaction with water molecules.
-
pH of the buffer: The taurine headgroup has a sulfonic acid moiety, which is acidic. The overall charge of the molecule, and thus its solubility, can be influenced by the pH of the buffer.
-
Temperature: Solubility of lipids can be temperature-dependent, although excessive heat can cause degradation.
-
Buffer composition: The ionic strength and specific ions in the buffer can influence the solubility of amphipathic molecules.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is often difficult and may result in a non-homogenous suspension rather than a true solution. It is generally recommended to first dissolve this compound in an organic co-solvent.
Troubleshooting Guide
Issue: Precipitate formation or cloudy solution when preparing this compound in aqueous buffer.
Solution 1: The Co-Solvent Method
This is the most common and recommended method for preparing stock solutions of this compound.
-
Rationale: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can effectively solvate the hydrophobic oleoyl chain, allowing for a more uniform dispersion upon dilution into an aqueous buffer. Commercial preparations of this compound are often supplied as a solution in DMSO.[4][5][6]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. A common stock concentration is 10 mg/mL in DMSO.[5][7]
-
Vortex the stock solution thoroughly to ensure complete dissolution.
-
For your working solution, perform a serial dilution of the stock solution into your aqueous buffer of choice (e.g., PBS, TRIS). It is crucial to add the stock solution to the buffer in a stepwise manner while vortexing or stirring to prevent precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Solution 2: The Detergent Method
-
Rationale: Detergents can form micelles around the hydrophobic tail of this compound, increasing its apparent solubility in aqueous solutions. The choice of detergent and its concentration relative to the critical micelle concentration (CMC) are critical.
-
Considerations:
-
Non-ionic detergents like Tween® 80 or Triton™ X-100 are generally preferred for cell-based assays as they are less likely to disrupt cell membranes at low concentrations.
-
The final detergent concentration should be kept as low as possible to avoid interference with biological assays.
-
-
General Protocol:
-
Prepare a stock solution of the detergent in your aqueous buffer.
-
Add the detergent stock to your buffer to achieve a final concentration slightly above its CMC.
-
Add the this compound (preferably from a small volume of organic stock solution) to the detergent-containing buffer while vortexing.
-
Solution 3: Sonication and Gentle Heating
-
Rationale: Mechanical energy from sonication can help to break down aggregates and disperse the lipid in the aqueous buffer. Gentle heating can increase the kinetic energy of the molecules, potentially improving solubility.
-
Protocol:
-
After adding this compound to the buffer (with or without a co-solvent), place the solution in a bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
If necessary, gently warm the solution in a water bath (e.g., to 37°C). Avoid boiling, as this can lead to degradation.
-
Visually inspect the solution for clarity.
-
Quantitative Data Summary
| Compound | Buffer | pH | Approximate Solubility | Reference |
| N-Nervonoyl Taurine | PBS | 7.2 | 1 mg/mL | [8] |
| N-Arachidonoyl Taurine | PBS | 7.2 | 1.5 mg/mL | [3] |
| N-acetyl Taurine | PBS | 7.2 | 5 mg/mL | [9] |
| This compound | DMSO | - | 10 mg/mL | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM Working Solution of this compound in PBS
Materials:
-
This compound (solid or as a 10 mg/mL solution in DMSO)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
If starting with solid this compound (MW: 389.59 g/mol ), weigh out 3.9 mg and dissolve it in 1 mL of DMSO to make a 10 mM stock solution.
-
If starting with a 10 mg/mL solution in DMSO, this is approximately 25.7 mM. Dilute accordingly with DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C for long-term storage.
-
-
Prepare the 100 µM Working Solution:
-
Warm the 10 mM stock solution and PBS to room temperature.
-
In a sterile tube, add 990 µL of PBS.
-
While vortexing the PBS, slowly add 10 µL of the 10 mM this compound stock solution. This will result in a 100 µM working solution with a final DMSO concentration of 1%.
-
For cell-based assays, a lower final DMSO concentration (e.g., 0.1-0.5%) is often desirable. Adjust the dilution accordingly. For example, to achieve a 0.5% DMSO concentration, you could make an intermediate dilution of the 10 mM stock.
-
-
Final Preparation and Use:
Signaling Pathways and Experimental Workflows
This compound is known to interact with several signaling pathways, including GPR119, TRPV1, and TRPV4.[1][10] Understanding these pathways is crucial for designing and interpreting experiments.
GPR119 Signaling Pathway
This compound is an agonist of GPR119, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[11][12][13]
TRPV1 Signaling Pathway
This compound can activate TRPV1, a non-selective cation channel involved in pain and temperature sensation.[7][14][15]
TRPV4 Signaling Pathway
This compound may also activate TRPV4, another member of the TRP channel family involved in mechanosensation and osmosensation.[1][2][5]
Experimental Workflow for Assessing Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3013036A - Process of preparing n-acyl taurines - Google Patents [patents.google.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Cannabinol - Wikipedia [en.wikipedia.org]
- 12. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical Micelle Concentration - Kibron [kibron.com]
- 14. researchgate.net [researchgate.net]
- 15. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-Acyl Taurine Extraction from Biological Matrices
Welcome to the technical support center for N-acyl taurine (B1682933) (NAT) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction of N-acyl taurines from biological matrices.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during your NAT extraction experiments.
FAQ 1: Low or No Recovery of N-Acyl Taurines
Question: I am not detecting my N-acyl taurines of interest, or the signal is very low. What are the potential causes and solutions?
Answer:
Low or no recovery of NATs is a common issue that can arise from several factors throughout the extraction workflow. Here’s a troubleshooting guide to help you identify and resolve the problem:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Protein Precipitation | N-acyl taurines can bind to proteins. If proteins are not efficiently removed, NATs will be lost in the protein pellet during centrifugation. | Use a robust protein precipitation method. Pre-cooling the solvent (e.g., methanol (B129727), acetonitrile) to -20°C or -80°C can enhance precipitation efficiency. Ensure the solvent-to-sample ratio is adequate, typically at least 3:1 (v/v). |
| Inappropriate Extraction Solvent | The amphipathic nature of NATs (a polar taurine head and a nonpolar acyl tail) requires a solvent system that can effectively solubilize them. A single nonpolar or highly polar solvent may not be efficient. | Employ a biphasic solvent system like the Folch[1][2] or Bligh & Dyer[1][2] methods, which use a chloroform/methanol mixture. The Matyash method, using methyl-tert-butyl ether (MTBE), is a less toxic alternative that has also shown good recovery for a broad range of lipids.[3] |
| Suboptimal pH of Extraction Solvent | The taurine moiety of NATs has a sulfonic acid group, making them acidic lipids. The pH of the extraction medium can significantly impact their solubility and recovery. | Acidifying the extraction solvent can improve the recovery of acidic lipids. A study on bile acid amidates, which are structurally similar to NATs, showed highest recovery at pH 2. Consider adding a small amount of an acid like formic acid or acetic acid to your extraction solvent. |
| Degradation of N-Acyl Taurines | NATs can be susceptible to degradation by endogenous enzymes, such as fatty acid amide hydrolase (FAAH), if not properly quenched. | Quench enzymatic activity immediately upon sample collection by adding a cold organic solvent (e.g., methanol). Work quickly and keep samples on ice throughout the extraction process. |
| Losses During Phase Separation | In liquid-liquid extraction (LLE), NATs may partition into the aqueous phase or get trapped at the interface if the phase separation is not clean. | Ensure complete phase separation by adequate centrifugation. Carefully collect the organic (lower) phase in Folch/Bligh & Dyer methods without disturbing the protein interface. The MTBE method offers an advantage as the lipid-containing organic phase is the upper layer, simplifying collection. |
| Improper Solid-Phase Extraction (SPE) Parameters | For SPE, the choice of sorbent, conditioning, loading, washing, and elution steps are critical for good recovery. | Use a reverse-phase sorbent (e.g., C18) for NAT extraction. Ensure the sorbent is properly conditioned. Optimize the wash steps to remove interferences without eluting the NATs. The elution solvent must be strong enough to desorb the NATs from the sorbent. |
FAQ 2: High Variability in Quantitative Results
Question: I am observing high variability in my quantitative LC-MS/MS data for N-acyl taurines between replicate samples. What could be the reason?
Answer:
High variability is often a result of inconsistent sample processing and matrix effects. Here are some common causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sample Handling | Minor variations in extraction time, temperature, and vortexing intensity can lead to significant differences in recovery. | Standardize your entire workflow. Use automated liquid handling systems if available to minimize manual errors. Ensure all samples are treated identically. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from the biological matrix can interfere with the ionization of NATs in the mass spectrometer source, leading to either suppression or enhancement of the signal. | Improve sample cleanup to remove interfering matrix components. This can be achieved by optimizing your LLE or SPE protocol. Using a stable isotope-labeled internal standard for each NAT of interest is the most effective way to correct for matrix effects and variations in recovery. |
| Analyte Instability | N-acyl taurines may degrade during storage or sample processing if not handled correctly. | Store samples at -80°C. Taurine itself has been shown to be stable in frozen serum for extended periods. Minimize freeze-thaw cycles. Process samples quickly and keep them cold. |
FAQ 3: Co-extraction of Interfering Lipids
Question: My chromatograms are very complex with many interfering peaks, especially from phospholipids (B1166683) like lysophosphatidylcholines (LPCs). How can I remove them?
Answer:
Co-extraction of highly abundant lipids is a common challenge in lipidomics. Here are strategies to mitigate this issue:
| Potential Cause | Explanation | Recommended Solution |
| Broad Selectivity of Extraction Method | LLE methods like Folch and Bligh & Dyer are designed to extract a wide range of lipids and will inevitably co-extract abundant species like phospholipids. | Solid-Phase Extraction (SPE): SPE can be used as a cleanup step after LLE to fractionate the lipid extract. By using different wash and elution solvents, you can selectively remove more polar or nonpolar lipids. For example, a silica-based SPE can be used to separate lipids based on their polarity. |
| Modified LLE: A modified Folch extraction involving re-extraction of the upper phase can improve the recovery of more polar lipids while potentially leaving some interfering lipids behind. | ||
| Phospholipid-Specific Removal | Lysophosphatidylcholines (LPCs) are particularly problematic due to their high abundance and ionization efficiency. | Supercritical Fluid Extraction: This technique, using carbon dioxide and a co-solvent like an alcohol, has been used to selectively extract LPCs. |
| Specialized SPE Sorbents: Certain SPE sorbents are designed for the selective removal of phospholipids. |
Experimental Protocols
Here are detailed methodologies for key experiments. Always use high-purity solvents and reagents.
Protocol 1: Liquid-Liquid Extraction (LLE) of N-Acyl Taurines from Plasma/Serum
This protocol is a modified Folch method, optimized for the extraction of N-acyl taurines.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d4-N-arachidonoyl taurine in methanol)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
0.9% NaCl solution (or HPLC-grade water)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Centrifuge capable of 3000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To a 2 mL glass centrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the internal standard solution.
-
-
Protein Precipitation and Initial Extraction:
-
Add 400 µL of ice-cold methanol to the sample to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Add 800 µL of chloroform.
-
Vortex again for 1 minute.
-
-
Phase Separation:
-
Add 240 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C. You should see two distinct liquid phases separated by a protein disc.
-
-
Collection of Organic Phase:
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a clean glass pipette, transfer the lower organic (chloroform) phase to a new glass tube, being careful not to disturb the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of your LC-MS mobile phase or a suitable solvent like methanol.
-
Vortex for 30 seconds to ensure the lipids are fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of N-Acyl Taurines from Tissue Homogenates
This protocol is a general guideline for SPE cleanup of a lipid extract from tissue. Optimization may be required depending on the specific tissue and NATs of interest.
Materials:
-
Tissue homogenate (e.g., brain tissue homogenized in a suitable buffer)
-
Lipid extract from the tissue (obtained using a method like Protocol 1)
-
C18 SPE cartridges (e.g., 100 mg)
-
SPE manifold
-
Methanol (MeOH)
-
HPLC-grade water
-
Hexane
-
Ethyl acetate
-
Elution solvent (e.g., methanol with 0.1% formic acid)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the manifold.
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of HPLC-grade water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from the tissue in a small volume of a weak solvent (e.g., 5% methanol in water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (to remove interferences):
-
Wash 1 (to remove polar impurities): Wash the cartridge with 3 mL of HPLC-grade water.
-
Wash 2 (to remove nonpolar impurities): Wash the cartridge with 3 mL of hexane.
-
-
Elution of N-Acyl Taurines:
-
Elute the N-acyl taurines from the cartridge with 2 x 1.5 mL of the elution solvent (e.g., methanol with 0.1% formic acid). Collect the eluate in a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of different extraction methods. It is important to note that direct comparative data for a wide range of N-acyl taurines is limited in the literature. The data presented here is based on studies of total lipids, phospholipids, and structurally related compounds, which can serve as a guide for selecting an appropriate method for NAT extraction.
Table 1: Comparison of Total Lipid Recovery from Plasma using Different Extraction Methods
| Extraction Method | Solvent System | Average Recovery (%) | Reference |
| Folch | Chloroform/Methanol | 86 | |
| Matyash (MTBE) | Methyl-tert-butyl ether/Methanol | 73 | |
| Alshehry | 1-Butanol/Methanol | 99 |
Note: This data represents the recovery of internal standards for various lipid classes, not specifically N-acyl taurines.
Table 2: Recovery of Lysophospholipids using Different Extraction Methods
| Extraction Method | Solvent System | Recovery of Lysophosphatidylcholine (B164491) (%) | Reference |
| Neutral Butanol | Butanol | 60-72 | |
| Bligh & Dyer | Chloroform/Methanol | 75-80 | |
| Modified Folch | Chloroform/Methanol | ~100 |
Note: Lysophospholipids are structurally different from NATs but are also amphipathic lipids, making this data relevant.
Visualizations
Experimental Workflow for N-Acyl Taurine Extraction
The following diagram illustrates a typical workflow for the extraction and analysis of N-acyl taurines from a biological sample.
Caption: A generalized workflow for N-acyl taurine extraction and analysis.
N-Acyl Taurine Signaling Pathway
This diagram illustrates the key players in the biosynthesis, degradation, and signaling of N-acyl taurines.
Caption: Key pathways of N-acyl taurine metabolism and signaling.
This technical support center provides a starting point for troubleshooting N-acyl taurine extraction. For further assistance, please consult the cited literature and consider method optimization and validation for your specific application.
References
- 1. JPH0687751B2 - Method for collecting lysolecithin containing high concentration of lysophosphatidylcholine - Google Patents [patents.google.com]
- 2. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 3. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of N-Oleoyl taurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of N-Oleoyl taurine (B1682933) in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at what we consider to be high concentrations of N-Oleoyl taurine. Is this expected?
A1: Yes, it is expected that this compound will induce cell death at higher concentrations. Studies have shown that this compound can reduce cell proliferation and induce apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells.[1][2][3][4][5] Effects on cell viability have been observed at concentrations as low as 1 µM.[3][4][5] Therefore, a dose-dependent decrease in cell viability is a characteristic biological activity of this compound.
Q2: What is the mechanism behind this compound-induced cell death?
A2: this compound is known to be an endogenous lipid messenger that can activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1.[6] Activation of TRPV1 can lead to an influx of calcium ions, which under certain conditions, can trigger the apoptotic cascade.[7][8][9] This process can involve the activation of downstream signaling pathways that lead to programmed cell death. In some cancer cell lines, treatment with this compound has been shown to increase the population of cells in the subG1 phase of the cell cycle, which is indicative of apoptosis.[3][4][5]
Q3: What concentrations of this compound are considered "high" and are likely to cause cytotoxicity?
A3: The concentration of this compound that induces cytotoxicity is cell-line dependent. For example, in PC-3 prostate cancer cells, a significant reduction in proliferation is seen at concentrations of 10 µM and 40 µM.[3] Similarly, in MCF-7 breast cancer cells, this compound reduces cell proliferation at these concentrations.[10] It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 (half-maximal inhibitory concentration) value.
Q4: We are having trouble dissolving this compound in our cell culture medium. What is the recommended procedure?
A4: this compound is a lipophilic compound and has low solubility in aqueous solutions like cell culture media. The recommended method for preparation is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[11][12] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1][2][13][14][15][16] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High or Variable Cell Death
If you are observing inconsistent or higher-than-expected cell death, consider the following:
-
Compound Precipitation: Due to its lipophilic nature, this compound may precipitate out of the solution at high concentrations in aqueous culture media. This can lead to inconsistent cell exposure and physical stress on the cells.
-
Recommendation: Visually inspect your culture wells for any precipitate under a microscope. If precipitation is observed, consider lowering the final concentration or optimizing the solubilization method. Gentle sonication of the stock solution before dilution may help.[11]
-
-
DMSO Toxicity: High concentrations of DMSO are toxic to cells.[1][2][13][14][15][16]
-
Compound Stability: The stability of this compound in your specific cell culture medium and conditions over the duration of your experiment may be a factor.
-
Recommendation: While specific long-term stability data in cell culture media is limited, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Issue 2: Difficulty in Reproducing Results
Lack of reproducibility can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in viability assay readings.
-
Recommendation: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound.
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[17]
-
-
Assay Interference: The compound itself may interfere with the viability assay reagents.
-
Recommendation: Run a cell-free control containing your compound at the highest concentration with the assay reagent to check for any direct interaction.[12]
-
Quantitative Data
The following tables summarize the observed effects of this compound on the viability of two common cancer cell lines.
Table 1: Effect of this compound on PC-3 (Prostate Cancer) Cell Viability
| Concentration (µM) | Treatment Duration | Percent Viability Reduction (approx.) | Reference |
| 10 | 24h | Not significant | [3] |
| 40 | 24h | Not significant | [3] |
| 10 | 48h | 20% | [3] |
| 40 | 48h | 30% | [3] |
| 10 | 72h | 35% | [3] |
| 40 | 72h | 45% | [3] |
Table 2: Effect of this compound on MCF-7 (Breast Cancer) Cell Viability
| Concentration (µM) | Treatment Duration | Percent Viability Reduction (approx.) | Reference |
| 10 | 24h | 15% | [10] |
| 40 | 24h | 25% | [10] |
| 10 | 48h | 20% | [10] |
| 40 | 48h | 30% | [10] |
| 10 | 72h | 25% | [10] |
| 40 | 72h | 40% | [10] |
Experimental Protocols
Resazurin-Based Cell Viability Assay
This protocol is adapted for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Prepare a resazurin solution in sterile PBS or culture medium. Add the resazurin solution to each well to a final concentration of approximately 0.015 mg/mL and mix gently.[7]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.[7][18]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells) from all experimental values. Calculate cell viability as a percentage of the vehicle control.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis via TRPV1 activation.
Experimental Workflow
Caption: A logical workflow for troubleshooting cell viability issues with this compound.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N-acyl taurines are anti-proliferative in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 6. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. TRPV1 Induced Apoptosis of Colorectal Cancer Cells by Activating Calcineurin-NFAT2-p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: N-Oleoyl Taurine Signaling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in N-Oleoyl taurine (B1682933) (NOT) signaling experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways for N-Oleoyl taurine (NOT)?
A1: this compound is known to act as an endogenous lipid messenger that signals through at least two primary pathways. It is an agonist for G protein-coupled receptor 119 (GPR119), which upon activation, couples to the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels.[1] NOT has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel, leading to an influx of calcium ions.[2][3][4][5][6][7]
Q2: Why am I seeing no effect of NOT in my GPR119 activation assay?
A2: While multiple studies have identified NOT as a GPR119 agonist[1][8][9], there are reports of inactivity.[10][11] Inconsistent results may stem from several factors including the specific cell line and its receptor expression level, the assay format (e.g., cAMP accumulation, reporter gene), the concentration of NOT used, and its solubility in the assay medium. Ensure your GPR119-expressing cells are responsive to a known agonist as a positive control.
Q3: My results on NOT-induced insulin (B600854) secretion are variable. What could be the cause?
A3: The effect of NOT on insulin secretion can be complex and may be direct or indirect. Some studies suggest NOT directly stimulates insulin secretion in pancreatic β-cell lines like HIT-T15 and INS-1, potentially via TRPV1 activation.[2] Other research indicates the effect is indirect, mediated by the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells through GPR119 activation.[8][9] The observed variability could be due to the different experimental models (in vitro vs. in vivo), the specific cell lines used (which may differ in their expression of GPR119 and TRPV1), and the glucose concentration in the assay medium.[12][13][14]
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound is a lipid and requires careful handling to ensure solubility and stability. It is commonly dissolved in DMSO to create a stock solution.[5][6][15][16] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low and consistent across all experimental conditions, as DMSO can have its own biological effects. For in vivo studies, NOT has been solubilized in phosphate-buffered saline (PBS). The stability of NOT is reported to be at least two years when stored as a solution at -20°C.[5]
Q5: Could the degradation of NOT be affecting my experimental outcomes?
A5: Yes. This compound is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[8][9] If your experimental system (e.g., cells or tissues) has high FAAH activity, NOT may be rapidly degraded, leading to a diminished or absent effect. Consider using a FAAH inhibitor to prevent degradation if you suspect this is an issue. Furthermore, the degradation of N-acyl taurines produces taurine, which may have its own biological effects, potentially confounding the interpretation of your results.[17]
Troubleshooting Guides
Issue 1: Inconsistent GPR119 Activation by this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Low GPR119 expression in the cell line | Verify GPR119 expression level by qPCR or Western blot. Use a cell line known to have robust GPR119 expression (e.g., HEK293 cells stably expressing human GPR119).[18] | The magnitude of the response is dependent on the receptor density. |
| Poor solubility of NOT in assay buffer | Prepare a high-concentration stock solution in DMSO and dilute it in the assay buffer just before use. Ensure thorough mixing. The final DMSO concentration should be kept low (typically <0.1%). | Lipids like NOT can precipitate in aqueous solutions, reducing the effective concentration. |
| Suboptimal NOT concentration | Perform a dose-response experiment with a wide range of NOT concentrations. | The effective concentration can vary between different cell lines and assay systems. |
| Assay sensitivity | Use a highly sensitive cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[18] Include a positive control with a known GPR119 agonist (e.g., AR231453) to validate the assay.[18] | The signaling response to NOT might be modest compared to synthetic agonists. |
| Cell passage number and health | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. | Cellular characteristics, including receptor expression and signaling capacity, can change with high passage numbers. |
Issue 2: Variable Results in TRPV1 Activation Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Low TRPV1 expression | Confirm TRPV1 expression in your cell model. Consider using cells with stable or transient overexpression of TRPV1 (e.g., HEK293-TRPV1).[19] | A sufficient number of channels is required for a detectable signal. |
| Indirect activation or sensitization | Some studies suggest that related lipids like oleoylethanolamide (OEA) may require PKC activation to directly activate TRPV1.[4] Consider co-treatment with a PKC activator. | The activation mechanism of NOT on TRPV1 may be complex and require cellular sensitization. |
| Calcium imaging assay issues | Ensure proper loading of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[19] Use a positive control like capsaicin (B1668287) to confirm cell and assay viability.[20] | Technical issues with the calcium imaging protocol can lead to a lack of signal. |
| Tachyphylaxis (receptor desensitization) | Be mindful of repeated applications of agonists. Allow for sufficient washout periods between stimulations. | TRPV1 channels are known to undergo rapid desensitization upon prolonged or repeated agonist exposure. |
Data Presentation
Table 1: In Vitro Activity of N-Acyl Taurines and Related Compounds at GPR119
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | - | - | - | Reported as an agonist | [1][8] |
| This compound | Vector-transfected cells | cAMP Assay | - | Inactive | [10][11] |
| AR231453 | HEK293 (human GPR119) | cAMP Accumulation | EC50 | 4.7 nM | [18] |
| 2-Oleoylglycerol | Transiently transfected COS-7 cells | cAMP Assay | EC50 | 2.5 µM | [1] |
| N-oleoylserinol | - | - | EC50 | 1.6 µM | [21] |
Table 2: In Vitro Activity of N-Acyl Taurines at TRPV1
| Compound | Assay System | Parameter | Value | Reference |
| N-Arachidonoyl Taurine | - | EC50 | 28 µM | [3] |
| This compound | Rat brain isolate | - | Activator | [7] |
| Oleoylethanolamide (with PKC stimulation) | Xenopus oocytes expressing TRPV1 | EC50 | ~2 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro GPR119 Activation Assay (cAMP Accumulation)
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable medium until they reach 80-90% confluency.[18]
-
Cell Seeding: Seed the cells into a 384-well white plate at an appropriate density and incubate overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock solution in the assay buffer. Also, prepare a known GPR119 agonist (e.g., AR231453) as a positive control and a vehicle control (DMSO at the same final concentration).[18]
-
Compound Addition: Add the diluted compounds and controls to the respective wells.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]
-
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF kit reagents) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF).
-
Data Analysis: Calculate the ratio of the signals and plot the values against the compound concentration. Determine the EC50 value using non-linear regression analysis.[1]
Protocol 2: In Vitro TRPV1 Activation Assay (Calcium Imaging)
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293 cells transiently or stably expressing TRPV1, or a neuronal cell line) on glass coverslips or in a 96-well imaging plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.[12][19]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding the compound.
-
Compound Addition: Add this compound at the desired concentration. Include a positive control (e.g., capsaicin) and a vehicle control.
-
Data Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope or a plate reader equipped for kinetic reads.[12]
-
Data Analysis: Quantify the change in fluorescence intensity from the baseline after compound addition. This can be expressed as a fold change, a change in fluorescence ratio (for ratiometric dyes), or the area under the curve.
Mandatory Visualization
Caption: GPR119 signaling pathway initiated by this compound.
Caption: TRPV1 channel activation by this compound.
Caption: General experimental workflow for this compound signaling assays.
References
- 1. benchchem.com [benchchem.com]
- 2. primo.sorbonne-universite.fr [primo.sorbonne-universite.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 52514-04-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Taurine regulates insulin release from pancreatic beta cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Cayman Chemical [bioscience.co.uk]
- 16. biocompare.com [biocompare.com]
- 17. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Oleoyl Taurine and N-Arachidonoyl Taurine: Biological Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
N-acyl taurines (NATs) are a class of endogenous lipid molecules that have garnered significant interest for their diverse biological activities. Among them, N-Oleoyl taurine (B1682933) (NOT) and N-Arachidonoyl taurine (NAT) have emerged as key players in various physiological processes, from ion channel modulation to metabolic regulation and cancer cell proliferation. This guide provides an objective comparison of their effects, supported by experimental data, detailed methodologies, and visual representations of their signaling mechanisms.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data comparing the biological activities of N-Oleoyl taurine and N-Arachidonoyl taurine.
| Biological Target/Effect | This compound | N-Arachidonoyl Taurine | Reference Cell Line/System |
| TRPV1 Activation | Activator, particularly after PKC stimulation | EC50: 28 µM | HEK-293 cells |
| TRPV4 Activation | Data not available | EC50: 21 µM | HEK-293 cells |
| GPR119 Activation | Agonist | No significant activity reported | - |
| Insulin (B600854) Secretion | Induces insulin secretion, potentially via TRPV1 and other receptors | Induces insulin secretion via TRPV1 | Pancreatic β-cell lines (HIT-T15, INS-1) |
| Anti-proliferative Effect | More potent than N-Arachidonoyl taurine | Inhibits proliferation | MCF-7 breast cancer cells |
Signaling Pathways
The distinct biological effects of this compound and N-Arachidonoyl taurine stem from their engagement with different primary signaling pathways.
N-Arachidonoyl Taurine Signaling Pathway
N-Arachidonoyl taurine primarily exerts its effects through the activation of Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV1 and TRPV4.[1] Activation of these non-selective cation channels leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a variety of downstream cellular responses.[2]
This compound Signaling Pathway
This compound is a known agonist of the G protein-coupled receptor 119 (GPR119).[3][4] Upon binding, it activates a Gαs-mediated signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is crucial for its role in enhancing glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TRPV1 Channel Activation Assay (Calcium Imaging)
This protocol outlines a method to assess the activation of TRPV1 channels by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate HEK-293 cells stably or transiently expressing the TRPV1 channel in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Compound Addition: Add varying concentrations of this compound or N-Arachidonoyl taurine to the wells.
-
Response Measurement: Immediately begin recording the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the EC50 value by plotting the peak fluorescence change against the logarithm of the compound concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes an in vitro method to measure insulin secretion from pancreatic β-cells in response to glucose and the test compounds.
Methodology:
-
Cell Culture: Culture pancreatic β-cell lines (e.g., INS-1 or HIT-T15) or isolated pancreatic islets.
-
Pre-incubation: Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a low or high concentration of glucose, with or without the test compound (this compound or N-Arachidonoyl taurine).
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Normalize the secreted insulin to the total protein content or DNA content of the cells. Compare the insulin secretion in the presence of the test compounds to the control conditions.
Cell Proliferation Assay (Resazurin-Based)
This protocol details a method for assessing the anti-proliferative effects of the compounds on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or N-Arachidonoyl taurine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add a resazurin-based reagent to each well and incubate for 1-4 hours. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
This compound and N-Arachidonoyl taurine, while structurally similar, exhibit distinct biological profiles due to their differential engagement of cellular signaling pathways. N-Arachidonoyl taurine is a notable activator of TRPV1 and TRPV4 channels, playing a role in calcium-dependent processes. In contrast, this compound primarily functions as a GPR119 agonist, influencing metabolic homeostasis through the cAMP-PKA pathway. Furthermore, in the context of cancer biology, this compound has demonstrated superior anti-proliferative effects in certain cancer cell lines. Understanding these differences is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these endogenous lipids. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of these fascinating molecules.
References
N-Oleoyl Taurine Versus Other Endogenous Lipid Signaling Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous lipid signaling molecules are a diverse class of bioactive lipids that play crucial roles in a vast array of physiological and pathological processes. Their ability to modulate cellular functions makes them attractive targets for therapeutic intervention. This guide provides a comparative analysis of N-Oleoyl taurine (B1682933) against other prominent endogenous lipid signaling molecules, including endocannabinoids, lysophosphatidic acid (LPA), and specialized pro-resolving mediators (SPMs). The information is presented to aid researchers and drug development professionals in understanding the nuanced differences and potential therapeutic applications of these molecules.
Comparative Overview of Endogenous Lipid Signaling Molecules
This section provides a high-level comparison of the key characteristics of N-Oleoyl taurine and other major classes of endogenous lipid signaling molecules.
| Feature | This compound (N-OT) | Endocannabinoids (e.g., Anandamide (B1667382), 2-AG) | Lysophosphatidic Acid (LPA) | Specialized Pro-resolving Mediators (SPMs) (e.g., Resolvins, Lipoxins) |
| Primary Receptors | GPR119 (agonist activity is debated and appears to be species or assay-dependent) | Cannabinoid receptors CB1 and CB2 | LPA receptors LPA1-6 | GPR32, ALX/FPR2, ChemR23, GPR18 |
| Key Signaling Pathways | Primarily Gαs-coupled, leading to increased cAMP. | Primarily Gαi/o-coupled, leading to decreased cAMP and modulation of ion channels. | Couples to Gαi/o, Gαq/11, Gα12/13, and Gαs, activating diverse downstream pathways including PLC, Rho, and adenylyl cyclase. | Primarily Gαi-coupled, leading to inhibition of pro-inflammatory signaling pathways like NF-κB. |
| Primary Physiological Roles | Regulation of glucose homeostasis, food intake, and energy balance. | Neuromodulation, pain perception, appetite regulation, immune modulation. | Cell proliferation, migration, survival, and development. Implicated in fibrosis and cancer. | Resolution of inflammation, tissue repair, and host defense. |
| Biosynthesis Precursors | Oleic acid and taurine | Arachidonic acid-containing phospholipids | Membrane phospholipids, lysophospholipids | Polyunsaturated fatty acids (e.g., arachidonic acid, EPA, DHA) |
| Key Degradation Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) for anandamide; Monoacylglycerol Lipase (MAGL) for 2-AG. | Lipid phosphate (B84403) phosphatases (LPPs) | Specific metabolic inactivation pathways. |
Quantitative Comparison of Receptor Interactions
The following table summarizes the quantitative data on the interaction of these lipid signaling molecules with their primary receptors. This data is crucial for understanding their potency and potential for therapeutic targeting.
| Ligand | Receptor | Parameter | Value | Reference |
| This compound | GPR119 | Activity | Inactive in a cAMP assay in GPR119-transfected HEK293 cells.[1][2] | |
| Anandamide (AEA) | CB1 | Ki | ~70 nM | [3] |
| CB2 | EC50 (GTPγS) | 121 ± 29 nM | [4] | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | Ki | ~10,000 nM | [3] |
| CB2 | EC50 (GTPγS) | 38.9 ± 3.1 nM | [4] | |
| Lysophosphatidic Acid (18:1) | LPA1 | Ki | 0.34 µM | [5] |
| LPA2 | Ki | 6.5 µM | [5] | |
| LPA3 | Ki | 0.93 µM | [5] | |
| Resolvin D1 | GPR32 | EC50 | 2.25 x 10⁻¹² M | [2] |
| ALX/FPR2 | EC50 | ~1.2 x 10⁻¹² M | [2] | |
| Lipoxin A4 | ALX/FPR2 | Kd | ~5 nM |
Signaling Pathways
The signaling pathways initiated by these lipid molecules are diverse and complex, leading to distinct cellular responses.
This compound Signaling
While direct activation of GPR119 by this compound is contested, the canonical GPR119 signaling pathway is depicted below. GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to various downstream effects, including the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
Endocannabinoid Signaling
Anandamide and 2-AG primarily signal through CB1 and CB2 receptors, which are Gαi/o-coupled. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of various ion channels, ultimately resulting in the regulation of neurotransmitter release.
Lysophosphatidic Acid (LPA) Signaling
LPA signals through a family of at least six GPCRs, coupling to multiple G protein subtypes (Gαi/o, Gαq/11, Gα12/13, and Gαs). This promiscuous coupling allows LPA to activate a wide range of downstream signaling cascades, including the PLC/Ca²⁺, Rho/ROCK, and MAPK/ERK pathways, leading to its diverse effects on cell proliferation, migration, and survival.
Specialized Pro-resolving Mediator (SPM) Signaling
SPMs, such as resolvins and lipoxins, signal through GPCRs like GPR32 and ALX/FPR2 to actively resolve inflammation. Their signaling pathways typically involve the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of anti-inflammatory and pro-resolving processes such as efferocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these lipid signaling molecules.
Lipid Extraction and Quantification by Mass Spectrometry
This protocol is a general method for the extraction and quantification of lipids from biological samples, which can be adapted for the specific lipids of interest.
1. Sample Preparation:
-
Homogenize tissues or pellet cells. For plasma or serum, use as is.
-
Add a mixture of internal standards (deuterated or ¹³C-labeled versions of the lipids of interest) to the sample to allow for accurate quantification.
2. Lipid Extraction (Bligh-Dyer Method):
-
To the homogenized sample, add a 2:1:0.8 mixture of chloroform:methanol (B129727):water.
-
Vortex vigorously and allow phases to separate by centrifugation.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The extraction is often repeated on the remaining aqueous phase to maximize lipid recovery.
3. Sample Concentration and Reconstitution:
-
The collected organic phase is dried under a stream of nitrogen gas.
-
The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column (e.g., C18 reverse-phase) to separate the different lipid species.
-
The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to detect and quantify the target lipid molecules based on their specific mass-to-charge ratios and fragmentation patterns.
5. Data Analysis:
-
The concentration of each lipid is calculated by comparing the peak area of the endogenous lipid to the peak area of its corresponding internal standard.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a common method to determine the binding affinity (Ki) of a ligand for its receptor.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with CB1 or LPA1 receptor).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Isolate the cell membranes by centrifugation.
2. Binding Reaction:
-
In a multi-well plate, combine the prepared cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]-CP55,940 for CB1), and varying concentrations of the unlabeled test compound (the "competitor").
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).
3. Incubation and Filtration:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
4. Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPR119 Activation Assay (cAMP Measurement)
This protocol is used to determine if a compound is an agonist for a Gs-coupled receptor like GPR119 by measuring changes in intracellular cAMP levels.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in a multi-well plate.
-
Transfect the cells with a plasmid encoding the GPR119 receptor.
2. Compound Treatment:
-
The day after transfection, replace the culture medium with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test compound to the wells.
-
Include positive controls (e.g., forskolin, a direct activator of adenylyl cyclase) and negative controls (vehicle).
3. Cell Lysis and cAMP Measurement:
-
After a specific incubation period, lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., a competitive immunoassay using HTRF, FRET, or luminescence).
4. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound and other endogenous lipid signaling molecules represent a fascinating and complex area of research with significant therapeutic potential. While this compound's role in glucose homeostasis is emerging, its direct interaction with GPR119 appears to be more nuanced than initially thought and may not be a primary mechanism of action in all systems. In contrast, endocannabinoids, LPA, and SPMs have well-defined receptors and signaling pathways that mediate their diverse physiological effects. This guide provides a framework for understanding the key differences between these important lipid mediators, which is essential for the rational design and development of novel therapeutics targeting these signaling systems. Further research is needed to fully elucidate the physiological roles and therapeutic potential of N-acyl taurines.
Disclaimer: This document is intended for informational purposes for a scientific audience and should not be considered as medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.
References
- 1. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
N-Oleoyl Taurine's Role in Glucose Homeostasis: A Comparative Analysis Across Diverse Models
For Immediate Release
A comprehensive review of existing literature underscores the significant role of N-Oleoyl taurine (B1682933) (NOT), an endogenous lipid messenger, in the regulation of glucose homeostasis. This comparison guide synthesizes findings from various in vitro and in vivo models, presenting a comparative analysis of NOT's performance against relevant alternatives. The data, experimental protocols, and signaling pathways detailed herein provide a valuable resource for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for metabolic diseases.
N-Oleoyl taurine, a member of the N-acyl taurine (NAT) class of lipids, has emerged as a key player in metabolic regulation. Its effects are primarily contrasted with N-acylethanolamines (NAEs), another class of bioactive lipids, and its parent compound, taurine. The primary mechanism of action for NOT involves its function as an agonist for the G protein-coupled receptor 119 (GPR119), which leads to the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone for maintaining glucose balance.[1][2][3][4][5]
Comparative Performance Data
The efficacy of this compound in improving glucose metabolism has been demonstrated across various experimental models. The following tables summarize the key quantitative data from these studies, offering a clear comparison with control groups and other relevant models.
Table 1: In Vivo Efficacy of this compound on Glucose Tolerance in Mice
| Model | Treatment | Fasting Glucose (mg/dL) | Peak Glucose (mg/dL) at 15-30 min | AUC (mg/dL*min) | Reference |
| Wild-Type Mice | Vehicle | ~100 | ~250 | Not Reported | |
| Wild-Type Mice | This compound (10 mg/kg) | ~100 | ~200 | Significantly Reduced | |
| FAAH-S268D Mice (Elevated NATs) | - | Lower than WT | Lower than WT | Significantly Reduced | |
| FAAH KO Mice (Elevated NATs & NAEs) | - | Higher than WT | Higher than WT | Significantly Increased |
AUC: Area Under the Curve for the glucose tolerance test.
Table 2: Effects of this compound on Incretin and Glucagon Secretion
| Model | Treatment | Plasma GLP-1 Levels | Glucagon Secretion (in vitro, human islets) | Reference |
| Wild-Type Mice | Vehicle | Baseline | Not Applicable | |
| Wild-Type Mice | This compound (10 mg/kg) | Significantly Increased | Not Applicable | |
| FAAH-S268D Mice | - | Heightened Secretion | Not Applicable | |
| Human Islets (in vitro) | This compound (10 µM) | Not Applicable | Increased by 23% |
Table 3: Comparison of this compound Effects with Taurine
| Parameter | This compound | Taurine | Model System |
| Mechanism | GPR119 Agonist, increases GLP-1 | Multiple, including antioxidant effects, improved insulin (B600854) signaling, and enhanced glucose uptake | Various (in vivo and in vitro) |
| Glucose Tolerance | Improves | Improves | Mouse models of diabetes |
| Insulin Secretion | Indirectly (via GLP-1), no direct effect on human islets | Enhances glucose-stimulated insulin secretion | Isolated mouse islets |
| Insulin Sensitivity | Improves | Enhances | Mouse models |
| Food Intake | Decreases | May reduce in HFD models | Mice |
Key Signaling Pathways
The biological effects of this compound on glucose homeostasis are mediated through specific signaling cascades. The primary pathway involves the activation of GPR119, leading to increased GLP-1 secretion. A secondary, less characterized pathway may involve the activation of TRPV1 channels.
References
- 1. Glucose-stimulated insulin release (GSIS) in MIN6 cells [bio-protocol.org]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Role and regulation of acylethanolamides in energy balance: focus on adipocytes and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
N-Oleoyl Taurine's Potency in the Landscape of TRPV1 Activation: A Comparative Guide
For Immediate Release: A comprehensive analysis of N-Oleoyl Taurine's potency as a Transient Receptor Potential Vanilloid 1 (TRPV1) activator is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative landscape of its efficacy against other known endogenous and exogenous TRPV1 agonists, supported by experimental data and detailed methodologies.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in nociception and sensory signaling. Its activation by a variety of stimuli, including heat, protons, and chemical agonists, has made it a key target for the development of novel analgesics and therapeutics. Among the endogenous activators of TRPV1 are N-acyl amides, a class of lipid signaling molecules. This guide focuses on the potency of N-Arachidonoyl Taurine (NAT), a prominent N-acyl taurine, in activating TRPV1 channels and compares it with other well-characterized activators. While the initial query focused on this compound, the available scientific literature provides robust data for the closely related NAT.
Comparative Potency of TRPV1 Activators
The potency of a TRPV1 activator is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of its maximal effect. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for N-Arachidonoyl Taurine and a range of other TRPV1 activators, compiled from various studies.
| Activator | Type | EC50 Value | Species/Cell Line | Reference |
| N-Arachidonoyl Taurine (NAT) | Endogenous | 28 µM | Not Specified | [1] |
| Capsaicin (B1668287) | Exogenous (Natural) | 440 ± 66 nM | Sprague-Dawley Rat | [2] |
| Resiniferatoxin (B1680534) (RTX) | Exogenous (Natural) | Sub-nanomolar range | Not Specified | [3] |
| N-Arachidonoyl Dopamine (NADA) | Endogenous | ~50 nM | Human TRPV1 in HEK293 cells | |
| Anandamide (AEA) | Endogenous | 1.3 µM | Rat TRPV1 in HEK293 cells | |
| Olvanil | Exogenous (Synthetic) | ~100 nM | Not Specified | |
| Piperine | Exogenous (Natural) | 3.2 µM | Human TRPV1 in CHO cells | |
| 6-Gingerol | Exogenous (Natural) | 12.6 µM | Human TRPV1 in HEK293 cells | [4] |
| 6-Shogaol | Exogenous (Natural) | 1.1 µM | Human TRPV1 in HEK293 cells | [4] |
From the data presented, N-Arachidonoyl Taurine exhibits a moderate potency as a TRPV1 activator with an EC50 value in the micromolar range. In comparison, the classic exogenous agonist capsaicin is significantly more potent, with an EC50 in the nanomolar range.[2] The ultrapotent agonist resiniferatoxin (RTX) demonstrates the highest potency, acting at sub-nanomolar concentrations.[3] Other endogenous activators like N-Arachidonoyl Dopamine (NADA) and Anandamide (AEA) also show higher potency than NAT.
Experimental Protocols
The determination of TRPV1 activator potency is commonly achieved through in vitro cellular assays that measure the influx of calcium ions upon channel activation. A standard experimental workflow is outlined below.
Objective:
To determine the EC50 value of a test compound for the activation of the TRPV1 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human or rat TRPV1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
Calcium Indicator Dyes: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: A non-ionic surfactant to aid in dye loading.
-
Test Compounds: N-Arachidonoyl Taurine and other TRPV1 activators of interest.
-
Positive Control: Capsaicin.
-
Instrumentation: Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Culture: HEK-293 cells expressing TRPV1 are cultured in a 37°C, 5% CO2 incubator. For the assay, cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are washed with HBSS. A loading buffer containing a calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 is then added to each well. The plate is incubated in the dark at 37°C for 45-60 minutes.
-
Cell Washing: After incubation, the loading buffer is removed, and the cells are washed twice with HBSS to remove any extracellular dye.
-
Compound Addition: Serial dilutions of the test compounds and the positive control (capsaicin) are prepared in the assay buffer. The plate is then placed in the fluorescence reader, and a baseline fluorescence is recorded. The compound solutions are then added to the respective wells.
-
Data Acquisition: The fluorescence intensity is measured immediately after compound addition and monitored over time. The change in fluorescence corresponds to the influx of calcium into the cells upon TRPV1 activation.
-
Data Analysis: The peak fluorescence response for each concentration of the agonist is determined. The data is then normalized to the maximum response and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Signaling Pathways of TRPV1 Activation
Activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. The following diagram illustrates the key pathways involved.
Caption: TRPV1 Signaling Cascade
Conclusion
N-Arachidonoyl Taurine is an endogenous lipid that functions as a moderate activator of the TRPV1 channel. Its potency is lower than that of the well-known vanilloid capsaicin and significantly lower than the ultrapotent resiniferatoxin. The study of such endogenous modulators is crucial for understanding the physiological regulation of TRPV1 and for the development of new therapeutic agents that can target this channel with greater specificity and fewer side effects. The provided experimental protocol offers a standardized method for assessing the potency of novel TRPV1 activators, facilitating further research in this promising area of drug discovery.
References
Validating the Specificity of N-Oleoyl Taurine's Interaction with its Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl taurine (B1682933) (NOT), an endogenous N-acyl taurine, has emerged as a significant signaling molecule, primarily recognized for its role in metabolic regulation through the activation of the G-protein coupled receptor 119 (GPR119).[1][2] This guide provides a comparative analysis of experimental data to validate the specificity of NOT's interaction with its receptors, offering a framework for researchers investigating its therapeutic potential.
Understanding N-Oleoyl Taurine and its Primary Target: GPR119
This compound is a member of the N-acyl amide family of lipids. Its interaction with GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[3][4] This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[3]
Quantitative Comparison of Ligand Activity at GPR119
To ascertain the specificity of this compound, its functional potency at GPR119 is compared with other known endogenous and synthetic agonists. The half-maximal effective concentration (EC50) values from cyclic AMP (cAMP) accumulation assays are a key metric for this comparison.
| Ligand | Receptor | Assay Type | EC50 Value | Reference |
| This compound (NOT) | Human GPR119 | cAMP Accumulation | 7.9 µM | |
| Oleoylethanolamide (OEA) | Human GPR119 | cAMP Accumulation | Not explicitly quantified in the same study, but described as a potent agonist. | |
| AR231453 (Synthetic Agonist) | Human GPR119 | cAMP Accumulation | 4.7 nM - 9 nM | |
| MBX-2982 (Synthetic Agonist) | Human GPR119 | cAMP Accumulation | Data not available in the provided results. |
Note: Lower EC50 values indicate higher potency.
Assessing Off-Target Interactions: The Case of TRPV1
Further investigation through broad receptor screening panels is necessary to definitively rule out significant off-target activities of this compound.
Experimental Protocols for Validating Specificity
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for GPR119.
Materials:
-
Membrane preparations from cells expressing GPR119.
-
Radiolabeled GPR119 ligand (e.g., [³H]-AR231453).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the GPR119-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of NOT that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to activate a Gs-coupled receptor, such as GPR119, leading to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the EC50 of this compound for GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
This compound.
-
Forskolin (positive control).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Seed the HEK293-hGPR119 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay assesses a different signaling pathway downstream of GPCR activation, providing a more comprehensive understanding of a ligand's functional profile.
Objective: To determine if this compound induces β-arrestin recruitment to GPR119.
Materials:
-
Cells co-expressing GPR119 and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technologies).
-
This compound.
-
A known GPR119 agonist as a positive control.
-
Substrate for the reporter enzyme.
-
Luminometer or fluorometer.
Protocol:
-
Plate the engineered cells in a suitable microplate.
-
Add varying concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the resulting luminescent or fluorescent signal.
-
Plot the signal against the logarithm of the this compound concentration to determine the EC50 for β-arrestin recruitment.
Visualizing the Pathways and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for assessing ligand specificity.
Caption: GPR119 signaling pathway initiated by this compound.
Caption: Workflow for validating this compound's receptor specificity.
Conclusion
The available data indicates that this compound is an agonist for GPR119, albeit with lower potency compared to synthetic agonists like AR231453. To rigorously validate its specificity, further studies are essential. Specifically, determining its binding affinity (Ki) at GPR119 and conducting comprehensive off-target screening against a panel of receptors, including TRPV1, will provide a more complete picture of its pharmacological profile. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to systematically evaluate the specificity of this compound and its potential as a therapeutic agent. The use of GPR119 knockout models in vivo remains a critical step in confirming that the physiological effects of this compound are indeed mediated through this primary receptor target.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on N-Oleoyl taurine's anti-proliferative effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of N-Oleoyl taurine (B1682933), contextualized with published findings and alternative compounds. We delve into the experimental data, detailed protocols for replication, and the potential signaling pathways involved, offering a resource for researchers seeking to build upon these findings.
Comparative Analysis of Anti-Proliferative Efficacy
N-Oleoyl taurine has demonstrated significant anti-proliferative effects in prostate cancer cell lines.[1][2][3][4] A key study by Chatzakos et al. (2012) established that this compound and a related compound, N-arachidonoyl taurine, reduce the proliferation of PC-3 human prostate adenocarcinoma cells at concentrations as low as 1 µM.[1][3][4] While specific IC50 values from this seminal study are not publicly available, the research indicates a potent inhibitory effect.
To provide a benchmark for these findings, we have compiled the IC50 values of two standard-of-care chemotherapy drugs, Docetaxel (B913) and Enzalutamide (B1683756), for the same PC-3 cell line.
| Compound | Cell Line | IC50 Value | Citation |
| This compound | PC-3 | Data not available | Chatzakos et al., 2012 |
| N-arachidonoyl taurine | PC-3 | Data not available | Chatzakos et al., 2012 |
| Docetaxel | PC-3 | ~3.72 nM - 10 nM | [5][6] |
| Enzalutamide | PC-3 | ~35 µM - 100 µM | [7][8] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Cell Proliferation and Viability Assays
1. Resazurin (B115843) Assay
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.[1][3][4]
-
Cell Plating: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well in 200 µl of complete DMEM medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, N-arachidonoyl taurine, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
2. Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.[1][3][4]
-
Cell Seeding: Seed PC-3 cells in 6-well plates at a density of 500 cells/well.
-
Treatment: Treat the cells with the desired compounds for 48 hours.
-
Recovery: After 48 hours, replace the treatment medium with fresh, complete medium.
-
Colony Growth: Allow the cells to grow for approximately 2 weeks, or until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with a solution such as crystal violet. Count the number of colonies in each well.
Cell Cycle and Apoptosis Analysis
FACS Analysis for SubG1 Population
This method is used to quantify the percentage of cells undergoing apoptosis by measuring the population of cells with a sub-diploid (subG1) DNA content.[1][3][4]
-
Cell Treatment: Treat PC-3 cells with this compound or other compounds for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The subG1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak.
Signaling Pathways
The research by Chatzakos et al. indicates that the anti-proliferative effect of this compound is associated with an increase in the subG1 cell population, which is a hallmark of apoptosis.[1][3][4] The exact molecular mechanism and the specific signaling pathways involved in this compound-induced apoptosis in prostate cancer cells require further investigation.
One plausible avenue for exploration is the MST1/Hippo signaling pathway. A study on the parent compound, taurine, demonstrated its ability to inhibit the proliferation of prostate cancer cells and promote apoptosis through this pathway.[9] It is conceivable that this compound may exert its effects through a similar mechanism.
Below are diagrams illustrating a potential experimental workflow and a hypothesized signaling pathway for this compound's action.
References
- 1. N-acyl taurines are anti-proliferative in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 3. N-Acyl Taurines are Anti-Proliferative in Prostate Cancer Cells [su.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of orlistat combined with enzalutamide and castration through inhibition of fatty acid synthase in a PC3 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of taurine on the proliferation, apoptosis and MST1/Hippo signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Oleoyl Taurine and Its Synthetic Analogs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl taurine (B1682933) (C18:1 NAT), an endogenous N-acyl taurine, has emerged as a significant lipid signaling molecule with promising therapeutic potential in the management of metabolic disorders. Its primary mode of action is through the activation of the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis.[1][2] This has spurred the development of numerous synthetic GPR119 agonists. This guide provides an objective comparison of N-Oleoyl taurine and its synthetic analogs, supported by experimental data, to aid researchers in selecting the appropriate tools for their metabolic studies.
Performance Comparison: Endogenous vs. Synthetic
This compound and synthetic GPR119 agonists share the common goal of activating GPR119 to stimulate glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin (B600854) secretion, ultimately leading to improved glucose tolerance.[2][3][4] However, studies suggest that the signaling pathways and specificity of endogenous and synthetic ligands can differ significantly.
One comparative study on the endogenous GPR119 agonist Oleoylethanolamide (OEA), which is structurally similar to this compound, and the synthetic agonists PSN375963 and PSN632408, revealed that the synthetic compounds may activate GPR119-independent pathways, suggesting they may be unsuitable as highly specific pharmacological tools. This highlights a potential advantage of using the endogenous ligand, this compound, for studies requiring high specificity.
There is some conflicting evidence regarding the potency of this compound. One study reported that in a GPR119-mediated cAMP production assay, acid derivatives of lipid amides like "oleoyltaurine" were found to be "invariably inactive". Conversely, another study reported that "Oleoyl taurine" exhibited GPR119 activation at 7.9% of the level of a control agonist. This discrepancy underscores the need for further research to fully characterize the GPR119 agonist activity of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of synthetic GPR119 agonists. It is important to note that these values are often from different studies and experimental conditions, making direct comparison challenging.
Table 1: In Vitro Potency of GPR119 Agonists (cAMP Accumulation Assays)
| Compound | Cell Line | EC50 | Reference |
| Endogenous | |||
| This compound | - | Reported as 7.9% activation relative to control | |
| GPR119-transfected HEK293 | Inactive | ||
| Synthetic Analogs | |||
| AR231453 | HEK293 expressing GPR119 | 9 nM | |
| PSN632408 | HEK293-GPR119 | 1.9 µM | |
| PSN375963 | HEK293-GPR119 | 13.9 µM | |
| AS1269574 | HEK293 expressing human GPR119 | 2.5 µM |
Table 2: In Vivo Efficacy of GPR119 Agonists (Oral Glucose Tolerance Test in Mice)
| Compound | Animal Model | Dose | Effect on Glucose Tolerance | Reference |
| Endogenous | ||||
| This compound | Wild-type mice | - | Improved glucose tolerance and GLP-1 secretion | |
| Synthetic Analogs | ||||
| ZB-16 | Streptozotocin-nicotinamide-induced diabetic rats | 1 mg/kg | Improved glucose utilization, comparable to sitagliptin | |
| AS1269574 | Normal mice | - | Reduced blood glucose levels after oral glucose loading | |
| ps297 and ps318 | Diet-induced obese mice | 10-90 mg/kg/day | Improved glucose homeostasis, especially in combination with sitagliptin |
Signaling Pathways and Experimental Workflows
The activation of GPR119 by agonists like this compound initiates a signaling cascade that is crucial for its metabolic effects.
GPR119 signaling cascade upon agonist binding.
A typical experimental workflow to compare the efficacy of this compound and its synthetic analogs is outlined below.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for N-acyl taurines
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in N-acyl taurines (NATs) as bioactive lipids involved in various physiological processes necessitates robust and reliable analytical methods for their quantification in biological matrices. This guide provides a head-to-head comparison of the predominant analytical techniques used for NAT analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Overview of Analytical Strategies
The analysis of NATs presents challenges due to their diverse acyl chain lengths, varying degrees of saturation, and often low endogenous concentrations. The primary analytical approach has been LC-MS/MS, which offers high sensitivity and specificity.[1][2] Other techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have seen limited application for routine quantification of NATs but can be valuable for specific purposes.
Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of representative NATs.[2] This data highlights the high sensitivity and linearity achievable with this technique.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| N-palmitoyl taurine (B1682933) (C16:0 NAT) | 1 - 300 | ≥ 0.9996 | 0.3 - 0.4 | 1 |
| N-oleoyl taurine (C18:1 NAT) | 1 - 300 | ≥ 0.9996 | 0.3 - 0.4 | 1 |
| N-arachidonoyl taurine (C20:4 NAT) | 1 - 300 | ≥ 0.9996 | 0.3 - 0.4 | 1 |
| N-docosanoyl taurine (C22:0 NAT) | 1 - 300 | ≥ 0.9996 | 0.3 - 0.4 | 1 |
| N-nervonoyl taurine (C24:1 NAT) | 1 - 300 | ≥ 0.9996 | 0.3 - 0.4 | 1 |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely adopted method for the quantification of NATs in biological samples due to its superior sensitivity, specificity, and throughput.[3][4]
Experimental Protocol: UPLC-MS/MS for NATs in Biological Tissues [2]
-
Sample Preparation (Tissue Homogenization and Extraction):
-
Homogenize tissue samples in a suitable buffer.
-
Precipitate proteins by adding an organic solvent like acetonitrile (B52724) containing an internal standard (e.g., d4-C20:4 NAT).[5]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C18, is typically used.
-
Mobile Phase: A gradient of two solvents is employed, for instance, water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A low flow rate is used to ensure optimal separation and ionization.
-
Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometric Detection (Tandem Quadrupole MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for NATs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the deprotonated NAT molecule) and a specific product ion (a characteristic fragment) for each analyte.[6] For NATs, product ions at m/z 80 and m/z 107 are often monitored for confirmation.[2]
-
Instrument Parameters: Parameters such as capillary voltage, desolvation temperature, and collision energy are optimized for each NAT to achieve maximum sensitivity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for intact NATs due to their low volatility, GC-MS can be used for the analysis of taurine, a constituent of NATs, after derivatization. This approach is generally more complex and less direct than LC-MS/MS for NATs.
Experimental Protocol: GC-MS for Taurine (as a proxy)
-
Hydrolysis: The N-acyl taurine is first hydrolyzed to release the taurine molecule.
-
Derivatization: The free taurine is then derivatized to increase its volatility. A two-step process is common:
-
Esterification of the sulfonic acid group with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Acylation of the amino group using an agent like pentafluoropropionic anhydride (B1165640) (PFPA).[7]
-
-
GC Separation: The derivatized taurine is separated on a GC column.
-
MS Detection: The eluted derivative is detected by a mass spectrometer.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique for the analysis of charged molecules like amino acids and could be applied to NATs. It offers high separation efficiency and requires very small sample volumes.[8] However, its application specifically for the routine quantification of a range of NATs from biological samples is not as well-established as LC-MS/MS.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of NATs, the following diagrams are provided.
Caption: Workflow for NAT analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Urinary N-Acetyltaurine as a Biomarker of Hyperacetatemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CE-MS for the Analysis of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
